molecular formula C17H23N5O2 B13929570 Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate

Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate

Cat. No.: B13929570
M. Wt: 329.4 g/mol
InChI Key: RXKKMCCHGJBVBO-UHFFFAOYSA-N
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Description

Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a phenyl ethyl carbamate group. Its molecular formula is C16H24N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 2-aminopyrimidine, which is then reacted with 4-nitrophenyl ethyl carbamate under reducing conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include tert-butyl chloroformate, 2-aminopyrimidine, and 4-nitrophenyl ethyl carbamate .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-{4-[(2-aminopyrimidin-4-yl)amino]phenyl}ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminopyrimidine moiety, in particular, provides a high affinity for enzyme binding, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

tert-butyl N-[2-[4-[(2-aminopyrimidin-4-yl)amino]phenyl]ethyl]carbamate

InChI

InChI=1S/C17H23N5O2/c1-17(2,3)24-16(23)20-10-8-12-4-6-13(7-5-12)21-14-9-11-19-15(18)22-14/h4-7,9,11H,8,10H2,1-3H3,(H,20,23)(H3,18,19,21,22)

InChI Key

RXKKMCCHGJBVBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC2=NC(=NC=C2)N

Origin of Product

United States

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